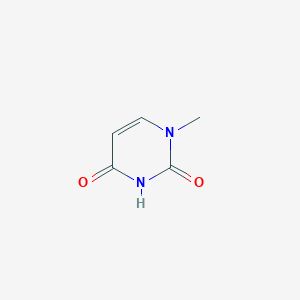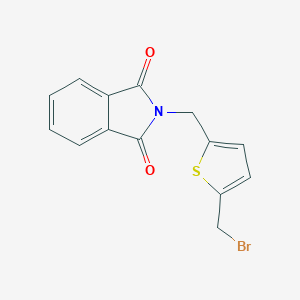
4-甲基伞形酮-2-乙酰氨基-2-脱氧-3,4,6-三-O-乙酰基-β-D-半乳糖吡喃糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside is a vital compound utilized in biomedical research. This compound exhibits immense intricacy and is indispensable in studying chitinase activity, especially in relation to carbohydrate metabolism enzymes. Its fluorigenic substrate properties make it a valuable tool in various biochemical assays.
科学研究应用
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a fluorigenic substrate in various assays to study enzyme kinetics and mechanisms.
Biology: Utilized in studying chitinase activity and carbohydrate metabolism enzymes.
Medicine: Employed in assays to understand the pathogenesis of diseases such as fungal infections and inflammatory disorders.
Industry: Used in the production of diagnostic kits and research reagents.
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside is β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans, glycolipids, and glycoproteins in cells .
Mode of Action
This compound acts as a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-MU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .
Biochemical Pathways
The compound is involved in the glycosylation processes . It serves as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in these processes . The enzymatic functionality is assessed by its ability to remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues .
Pharmacokinetics
Itsfluorogenic substrate properties make it indispensable in studying chitinase activity, especially in relation to carbohydrate metabolism enzymes .
Result of Action
The cleavage of this compound by β-hexosaminidases results in the release of 4-methylumbelliferone (4-MU), a fluorescent molecule . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity . This can be particularly useful in diagnosing and studying diseases such as G M2 gangliosidoses and Tay-Sachs disease , which are characterized by defects in the α subunit of β-hexosaminidase .
Action Environment
The fluorescence of 4-MU, the product of the enzymatic cleavage of this compound, is pH-dependent . It has excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH of the environment .
生化分析
Biochemical Properties
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released and its fluorescence can be used to quantify β-hexosaminidase activity .
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside involves its interaction with β-hexosaminidases. Upon enzymatic cleavage by these enzymes, 4-methylumbelliferone is released, which can then be quantified using fluorescence .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranosyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain high-quality production.
化学反应分析
Types of Reactions
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the deacetylated product.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl moiety.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used to substitute the acetyl groups.
Major Products Formed
Deacetylated Product: Formed through hydrolysis.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Similar in structure but differs in the sugar moiety.
4-Methylumbelliferyl β-D-galactopyranoside: Lacks the acetamido and acetyl groups.
4-Methylumbelliferyl β-D-glucuronide: Contains a glucuronic acid moiety instead of the galactopyranoside.
Uniqueness
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside is unique due to its specific structure, which makes it an excellent substrate for studying chitinase activity. Its multiple acetyl groups and the acetamido group provide distinct chemical properties that are not present in similar compounds.
属性
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22+,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGMYFQEBYUQU-PFKOEMKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

